molecular formula C3H2F3N3S B014414 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-64-9

5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B014414
CAS No.: 68744-64-9
M. Wt: 169.13 g/mol
InChI Key: GNXURBGECTYCRJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that contains a trifluoromethyl group and a triazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts enhanced lipophilicity, metabolic stability, and bioavailability to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of trifluoromethyl-substituted hydrazonyl chlorides with thiourea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-1,2,4-triazole: Lacks the thione group but shares the trifluoromethyl and triazole structure.

    5-(Trifluoromethyl)-2H-1,2,3-triazole: Contains a different triazole ring structure.

    5-(Trifluoromethyl)-4H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

Uniqueness

5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the trifluoromethyl group and the thione group, which impart distinct chemical and biological properties

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXURBGECTYCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988450
Record name 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68744-64-9
Record name 1,2-Dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68744-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068744649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione
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